molecular formula C12H7BrCl2O3P- B14616628 4-Bromo-2,5-dichlorophenyl phenylphosphonate CAS No. 57627-76-6

4-Bromo-2,5-dichlorophenyl phenylphosphonate

Cat. No.: B14616628
CAS No.: 57627-76-6
M. Wt: 380.96 g/mol
InChI Key: LYVYXCDACANTRY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dichlorophenyl phenylphosphonate is an organophosphate compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its bromine, chlorine, and phenylphosphonate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichlorophenyl phenylphosphonate typically involves the reaction of 4-bromo-2,5-dichlorophenol with phenylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichlorophenyl phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of 4-bromo-2,5-dichlorophenol and phosphoric acid .

Scientific Research Applications

4-Bromo-2,5-dichlorophenyl phenylphosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying organophosphate toxicity.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorophenyl phenylphosphonate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential neurotoxicity . The molecular targets and pathways involved include the active site of acetylcholinesterase and the subsequent disruption of neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and phenylphosphonate groups, which confer distinct chemical properties and reactivity. Its ability to inhibit acetylcholinesterase and its applications in various fields make it a valuable compound for research and industrial use.

Properties

CAS No.

57627-76-6

Molecular Formula

C12H7BrCl2O3P-

Molecular Weight

380.96 g/mol

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-phenylphosphinate

InChI

InChI=1S/C12H8BrCl2O3P/c13-9-6-11(15)12(7-10(9)14)18-19(16,17)8-4-2-1-3-5-8/h1-7H,(H,16,17)/p-1

InChI Key

LYVYXCDACANTRY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])OC2=CC(=C(C=C2Cl)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.